methyl 2-{4-[(2-methylpropoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
Methyl 2-{4-[(2-methylpropoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{4-[(2-methylpropoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methylpropyl chloroformate with 4-aminobenzoic acid to form the intermediate 4-[(2-methylpropoxy)carbonyl]aniline. This intermediate is then reacted with phthalic anhydride under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{4-[(2-methylpropoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-{4-[(2-methylpropoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{4-[(2-methylpropoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{4-[(2-methylpropoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylate
- Methyl 2-{4-[(2-methylpropoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-6-carboxylate
Uniqueness
Methyl 2-{4-[(2-methylpropoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to its specific substitution pattern on the isoindole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H19NO6 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
methyl 2-[4-(2-methylpropoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C21H19NO6/c1-12(2)11-28-21(26)13-4-7-15(8-5-13)22-18(23)16-9-6-14(20(25)27-3)10-17(16)19(22)24/h4-10,12H,11H2,1-3H3 |
InChI Key |
JFBLZAQMLQNGBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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